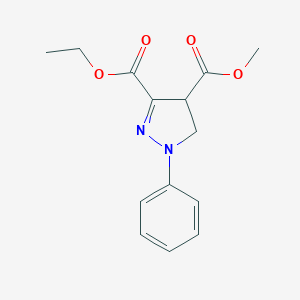
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring system attached to a 2,4-difluorophenyl group. The quinazoline ring system consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the mercapto group (-SH) could react with electrophiles, and the carbonyl group could undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and a mercapto group could influence properties like polarity, reactivity, and stability .Aplicaciones Científicas De Investigación
Antifungal Applications
The structural similarity of this compound to difluorophenyl derivatives, which are known for their antifungal properties, suggests potential applications in developing new antifungal agents. For instance, compounds like voriconazole, which contain the difluorophenyl group, are used to treat fungal infections . The mercapto-quinazolinone moiety could be explored for its efficacy against resistant strains of fungi, potentially leading to the development of novel antifungal medications.
Anti-Inflammatory Properties
Difluorophenyl compounds have been investigated for their anti-inflammatory activities . The presence of the sulfanyl group in the quinazolinone structure could enhance its biological activity, making it a candidate for the development of new anti-inflammatory drugs. This could be particularly useful in the treatment of chronic inflammatory diseases.
Radiolabeling and Imaging
Fluorinated compounds are often used in radiolabeling and imaging due to their ability to incorporate radioactive fluorine isotopes . The compound could be utilized in the synthesis of radiolabeled molecules that serve as imaging agents for diagnostic purposes, such as in positron emission tomography (PET) scans.
Cancer Research
The difluorophenyl group is a common feature in molecules designed for cancer therapy . The compound could be investigated for its potential role in targeted cancer treatments, either as a therapeutic agent itself or as a building block for more complex anticancer drugs.
Direcciones Futuras
The study of quinazoline derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its properties for potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one are the Androgen receptor messenger RNA (AR mRNA) and the Mineralocorticoid receptor (MR) . The AR mRNA is a clinical trial target associated with diseases such as prostate hyperplasia . The MR is a successful target associated with diseases such as adrenocortical insufficiency, chronic kidney disease, and hypertension .
Result of Action
Given the compound’s targets, it can be inferred that the compound may influence cellular proliferation and differentiation, as well as ion and water transport .
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIFMXMAMULTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352541 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
19062-31-8 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














